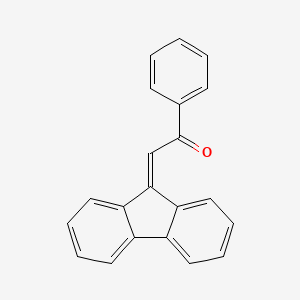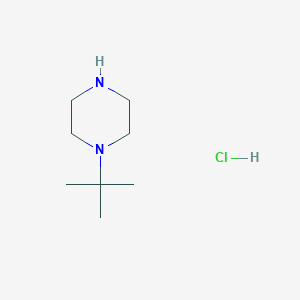
1-(tert-Butyl)piperazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)piperazinehydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances its stability and modifies its chemical properties. This compound is widely used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)piperazinehydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization or distillation.
This method provides a high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis is optimized for high yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the product. Common industrial methods include the use of automated reactors and purification systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: It is commonly used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions to form carbon-nitrogen and carbon-carbon bonds.
Common Reagents and Conditions
Buchwald-Hartwig Amination: Uses palladium catalysts and bases such as potassium phosphate.
Suzuki-Miyaura Coupling: Employs boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1-(tert-Butyl)piperazinehydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the synthesis of drugs, including antipsychotics and antivirals.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)piperazinehydrochloride depends on its application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The tert-butyl group enhances its binding affinity and selectivity. The compound can interact with various molecular targets, including GABA receptors and kinase enzymes, influencing cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-piperazine: Similar in structure but with a Boc protecting group instead of a tert-butyl group.
1-Methylpiperazine: Contains a methyl group instead of a tert-butyl group.
4-Amino-1-Boc-piperidine: Another piperazine derivative with different substituents.
Uniqueness
1-(tert-Butyl)piperazinehydrochloride is unique due to its tert-butyl group, which provides steric hindrance and enhances stability. This makes it particularly useful in reactions requiring high selectivity and stability. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industry .
Propriétés
Formule moléculaire |
C8H19ClN2 |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1-tert-butylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2,3)10-6-4-9-5-7-10;/h9H,4-7H2,1-3H3;1H |
Clé InChI |
HIJSXUJRUQHRJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
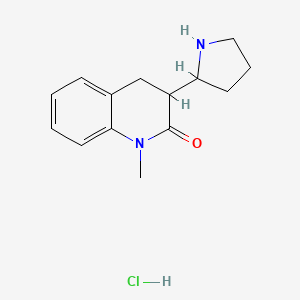

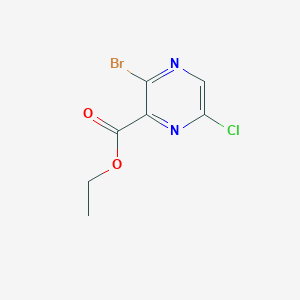
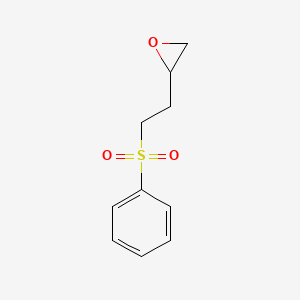
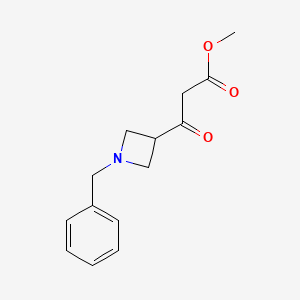
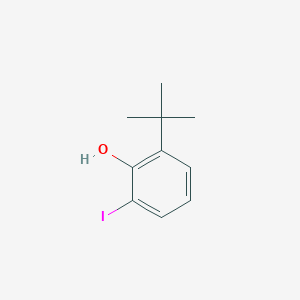
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)
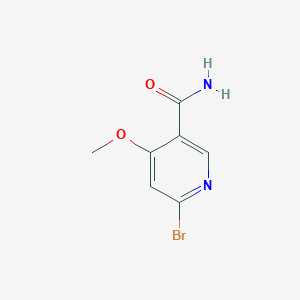
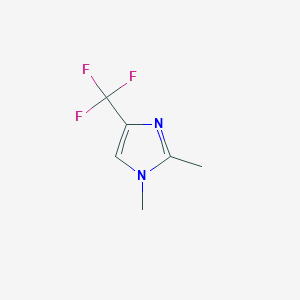

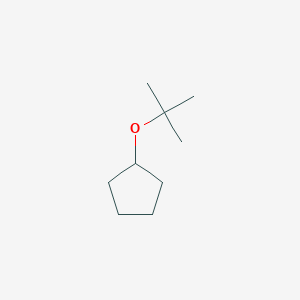
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
